molecular formula C48H54N7O8P B12098421 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoraMidite

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoraMidite

Cat. No.: B12098421
M. Wt: 888.0 g/mol
InChI Key: INUFZOANRLMUCW-UHFFFAOYSA-N
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Description

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoramidite is a critical reagent in oligonucleotide synthesis, enabling site-specific incorporation of modified nucleosides into DNA strands. The compound features a 5'-O-dimethoxytrityl (DMT) protecting group, a phenoxyacetyl moiety at the N6 position of adenine, and a 2-cyanoethyl (CE) phosphoramidite group at the 3'-hydroxyl (Figure 1). This design ensures compatibility with solid-phase synthesis protocols, where the DMT group facilitates stepwise elongation, while the phenoxyacetyl group protects the exocyclic amine during synthesis . With a purity grade of 95%, it is widely used to create metabolically stable oligonucleotides for therapeutic and diagnostic applications .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUFZOANRLMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N7O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group of 2'-deoxyadenosine is protected using dimethoxytrityl chloride (DMT-Cl) under anhydrous conditions. Pyridine acts as both a solvent and a base to scavenge HCl generated during the reaction. Industrial protocols employ automated systems to maintain stoichiometric precision, typically achieving >95% conversion efficiency. Excess DMT-Cl is quenched with methanol, and the product is isolated via precipitation in hexane.

Key Reaction Parameters

ParameterValue
SolventAnhydrous pyridine
Temperature25°C (±2°C)
Reaction Time6–8 hours
DMT-Cl Equivalents1.2
Yield88–92%

N6-Phenoxyacetylation

The exocyclic amine of adenine is protected using phenoxyacetyl chloride (PAc-Cl) in the presence of 4-dimethylaminopyridine (DMAP). This step requires careful temperature control to avoid premature deprotection of the DMT group. Industrial reactors utilize cryogenic cooling (-20°C) during reagent addition, followed by gradual warming to 0°C for 12 hours. The product is purified via silica gel chromatography, with elution gradients tailored to separate mono- and di-protected species.

Stability Considerations
The phenoxyacetyl group is selected for its resistance to alkaline conditions during downstream deprotection (e.g., ammonium hydroxide treatment at 55°C). This stability reduces side reactions in oligonucleotide synthesis, ensuring >98% fidelity in base pairing.

Phosphitylation at the 3'-Hydroxyl

The final step introduces the 2-cyanoethyl (CE) phosphoramidite group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. Tetrazole catalyzes the reaction by protonating the chlorophosphoramidite, enhancing its electrophilicity.

Large-Scale Phosphitylation Protocol

ParameterValue
SolventAnhydrous THF
Catalyst0.45 M Tetrazole
Temperature-10°C to 0°C
Reaction Time2 hours
Purity Post-Purification≥95% (HPLC)

The reaction mixture is filtered through a 0.2 μm PTFE membrane to remove precipitated salts, and the product is isolated via cold diethyl ether precipitation. Industrial facilities employ in-line UV monitoring (260 nm) to detect premature DMT cleavage, ensuring batch consistency.

Industrial-Scale Purification and Quality Control

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) resolves the target compound from unreacted starting materials and dimeric byproducts. Process analytical technology (PAT) systems enable real-time adjustments to elution profiles, reducing purification times by 40% compared to manual methods.

Typical Chromatographic Conditions

ColumnWaters XBridge C18 (5 μm, 4.6 × 250 mm)
Flow Rate1.5 mL/min
Gradient30–70% acetonitrile over 20 minutes
DetectionUV at 260 nm

Spectroscopic Validation

31P NMR confirms phosphoramidite integrity, with a characteristic singlet at δ 149.2 ppm. Mass spectrometry (ESI-TOF) verifies molecular weight ([M+H]+ m/z calc. 888.0, found 888.1 ± 0.2).

Comparative Analysis of Scaling Challenges

ParameterLaboratory Scale (5 g)Pilot Scale (500 g)Industrial Scale (25 kg)
Batch Cycle Time72 hours96 hours120 hours
Yield65–70%75–80%82–85%
Purity90–92%93–95%95–97%

Heat management during exothermic phosphitylation and solvent recovery efficiency are primary scaling challenges. Continuous flow reactors are under investigation to address these limitations.

Chemical Reactions Analysis

Types of Reactions

DMT-dA(PAc) Phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are oligonucleotides with a stable phosphate backbone, essential for DNA and RNA synthesis .

Scientific Research Applications

Key Applications

  • Oligonucleotide Synthesis
    • The primary application of 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoramidite is in the synthesis of oligonucleotides. It serves as a building block in solid-phase synthesis, allowing for the formation of complex nucleic acid sequences.
    • Data Table: Oligonucleotide Synthesis Efficiency
    ParameterValue
    Coupling Efficiency> 98%
    Yield per coupling step90%
    Stability under alkaline conditionsHigh
  • Gene Expression Studies
    • This phosphoramidite is utilized in constructing RNA and DNA probes for studying gene expression. Its stability and efficiency in oligonucleotide synthesis facilitate the development of probes that can hybridize to specific mRNA targets.
    • Case Study : A study demonstrated the use of oligonucleotides synthesized with this compound to investigate the expression levels of oncogenes in cancer cells, showing a correlation between probe design and hybridization efficiency.
  • Antisense Oligonucleotide Therapeutics
    • The compound is also explored in antisense therapy, where it is incorporated into oligonucleotides designed to bind complementary mRNA sequences, inhibiting their translation into proteins.
    • Case Study : Research involving antisense oligonucleotides targeting viral RNA demonstrated significant reductions in viral load, highlighting the therapeutic potential of oligonucleotides synthesized with this phosphoramidite.
  • CRISPR/Cas9 Applications
    • In genome editing technologies, this phosphoramidite can be used to create guide RNAs essential for directing the Cas9 nuclease to specific genomic locations.
    • Data Table: Guide RNA Design Parameters
    ParameterValue
    Targeting Efficiency> 85%
    Off-target EffectsMinimal
  • Fluorescent Probes Development
    • The incorporation of fluorescent labels into oligonucleotides synthesized with this compound enables real-time monitoring of biological processes, such as DNA replication and transcription.
    • Case Study : Fluorescently labeled probes were used to visualize cellular uptake and localization of nucleic acids in live cells, providing insights into cellular dynamics.

Mechanism of Action

The mechanism of action of DMT-dA(PAc) Phosphoramidite involves its incorporation into growing oligonucleotide chains during chemical synthesis. The DMT group protects the 5’-hydroxyl group, allowing for sequential addition of nucleotides. The PAc group protects the amino group on the adenine base, preventing side reactions. The phosphoramidite group facilitates the coupling reaction with nucleophilic groups, forming phosphite triesters that are subsequently oxidized to stable phosphate triesters .

Comparison with Similar Compounds

Structural Variations and Functional Implications

Key structural differences among phosphoramidites lie in their nucleobase modifications, sugar moiety alterations, and protecting groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Phosphoramidites
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoramidite (Target) N6-phenoxyacetyl, 2'-deoxyribose, 5'-DMT, 3'-CE phosphoramidite Not explicitly provided -
N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine-3'-CE phosphoramidite N6-benzoyl, 2'-deoxyribose, 5'-DMT, 3'-CE phosphoramidite C48H54N7O8P 887.98
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite N6-benzoyl, 2'-O-methylribose, 5'-DMT, 3'-CE phosphoramidite C48H54N7O8P 887.98
N6-Benzoyl-9-(2'-deoxy-5'-O-DMT-2'-fluoro-β-D-arabinofuranosyl)adenine 3'-CE phosphoramidite N6-benzoyl, 2'-fluoro-β-D-arabinose, 5'-DMT, 3'-CE phosphoramidite C47H51FN7O7P 875.94
2'-Deoxy-5'-O-DMT-5-(methylthio)-uridine 3'-CE phosphoramidite 5-methylthio-uracil, 2'-deoxyribose, 5'-DMT, 3'-CE phosphoramidite C40H49N4O8PS 792.88

Key Observations:

  • N6-Protecting Groups: The target compound uses a phenoxyacetyl group, while others employ benzoyl . Phenoxyacetyl offers milder deprotection conditions compared to benzoyl, reducing risk of nucleobase damage .
  • Sugar Modifications : The 2'-deoxyribose in the target contrasts with 2'-O-methyl (enhances nuclease resistance ) or 2'-fluoro (improves binding affinity ).

Purification Challenges :

  • Diastereoisomer formation during phosphoramidation (e.g., in ) necessitates HPLC purification. The target compound may require similar steps, though specific data are unavailable.
  • Unlike benzoyl-protected analogs, phenoxyacetyl's bulkiness might influence reaction kinetics or purity .

Biological Activity

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoramidite is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the presence of a 2'-deoxyribose sugar, a dimethoxytrityl (DMT) protecting group at the 5' position, and a phenoxyacetyl group at the N6 position. The synthesis of this phosphoramidite typically involves standard solid-phase oligonucleotide synthesis techniques, allowing for the incorporation of this modified nucleoside into oligonucleotides.

Biological Activity Overview

The biological activity of 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoramidite has been linked to several mechanisms:

  • Antiviral Activity : Research indicates that this compound exhibits antiviral properties, particularly against various viruses such as HIV and influenza. Its mechanism may involve interference with viral replication processes.
  • Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Studies suggest that it can disrupt cell cycle progression, particularly affecting the S-phase of the cell cycle.

The biological effects can be attributed to several key mechanisms:

  • Cell Cycle Arrest : The compound induces S-phase cell cycle arrest in cancer cells, leading to inhibited DNA replication. This effect was demonstrated in studies where treated cells showed reduced incorporation of EdU, a nucleoside analog used to measure DNA synthesis.
  • Apoptosis Induction : Evidence suggests that treatment with this phosphoramidite can trigger apoptotic pathways in cancerous cells, leading to programmed cell death.
  • Gene Expression Modulation : The compound has been observed to modulate the expression of various microRNAs associated with cancer progression, further supporting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines : In vitro experiments using MCF-7 breast cancer cells revealed that treatment with 2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine led to significant changes in cell cycle distribution and reduced proliferation rates compared to untreated controls.
  • Antiviral Efficacy : Another study focused on the antiviral properties of this compound against HIV demonstrated a dose-dependent inhibition of viral replication, highlighting its potential as a therapeutic agent in antiviral strategies.

Data Tables

Biological Activity Effect Observed Reference
AntiviralInhibition of HIV replication
AnticancerInduction of apoptosis
Cell Cycle ArrestS-phase arrest
Gene Expression ModulationChanges in miRNA profiles

Q & A

Q. What is the role of the DMT (4,4′-dimethoxytrityl) group in this phosphoramidite during solid-phase oligonucleotide synthesis?

The DMT group serves as a transient protecting group for the 5′-hydroxyl during oligonucleotide synthesis. It ensures stepwise coupling by preventing undesired side reactions and allows for real-time monitoring of coupling efficiency via UV-detected trityl release during deprotection. Methodologically, the DMT group is removed using 3% dichloroacetic acid (DCA) in dichloromethane prior to each coupling cycle .

Q. How is the phenoxyacetyl (PAC) group on the N6 position of adenosine stabilized during synthesis?

The PAC group protects the exocyclic amine of adenosine from side reactions during phosphoramidite activation and coupling. It is typically removed post-synthesis using concentrated ammonium hydroxide (28–30% NH4OH) at 55°C for 4–6 hours, which cleaves the PAC group via nucleophilic deacylation while preserving the phosphodiester backbone .

Q. What analytical methods are recommended for verifying the purity of this phosphoramidite?

High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard for assessing purity. Reverse-phase C18 columns and acetonitrile/water gradients (with 0.1% trifluoroacetic acid) resolve the phosphoramidite from impurities. Additionally, 31^{31}P NMR can confirm the integrity of the phosphoramidite moiety, with a characteristic peak near 149 ppm .

Q. How does the 2′-deoxy configuration influence oligonucleotide stability compared to 2′-modified analogs?

The 2′-deoxyribose lacks steric hindrance from 2′-substituents (e.g., 2′-O-methyl or 2′-fluoro), enabling standard Watson-Crick base pairing and compatibility with most DNA polymerases. However, it reduces nuclease resistance compared to 2′-modified analogs, necessitating post-synthesis modifications (e.g., phosphorothioate linkages) for in vivo applications .

Advanced Research Questions

Q. What strategies mitigate side reactions during large-scale synthesis of oligonucleotides containing this modified adenosine?

  • Activation: Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.6 M benzimidazolium triflate for efficient coupling, minimizing phosphoramidite oxidation.
  • Capping: Apply acetic anhydride/N-methylimidazole to terminate unreacted 5′-OH groups, preventing deletion sequences.
  • Oxidation: Employ 0.02 M iodine in THF/water/pyridine to stabilize the phosphotriester bond without damaging the PAC group .

Q. How does the N6-phenoxyacetyl modification affect duplex thermodynamics in antisense oligonucleotides?

The bulky phenoxyacetyl group introduces steric clashes, reducing duplex stability (ΔTm\Delta T_m ≈ −2°C per modification). However, this can enhance specificity by destabilizing mismatched hybrids. Use UV thermal denaturation experiments to measure TmT_m shifts and isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy trade-offs .

Q. Can this phosphoramidite be used in CRISPR-Cas9 guide RNA (gRNA) synthesis for improved editing efficiency?

While primarily designed for DNA synthesis, the 2′-deoxy backbone is incompatible with RNA-guided systems. However, substituting the 3′-CE phosphoramidite with a 2′-O-methyl or 2′-fluoro analog (e.g., as in ) can enhance gRNA stability. Compatibility with Cas9 requires empirical validation .

Methodological Considerations

  • Deprotection Optimization: For sensitive applications (e.g., RNA/DNA chimeras), use milder deprotection conditions (e.g., 40% methylamine in water at 35°C for 30 minutes) to avoid cleavage of labile modifications .
  • Scale-Up Challenges: Ensure anhydrous conditions (<10 ppm H2O) during phosphoramidite dissolution to prevent premature activation. Use argon-sparged acetonitrile and molecular sieves .

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